N,N-二甲基氨基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

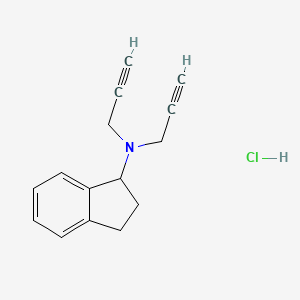

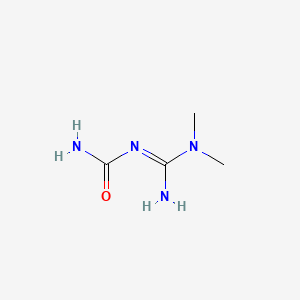

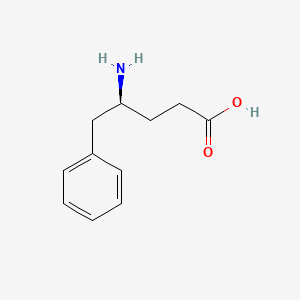

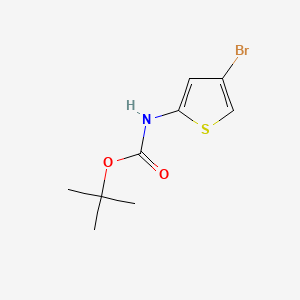

N,N-Dimethylamidino Urea is a chemical compound with the molecular formula C4H10N4O and a molecular weight of 130.15 . It is used in research and can be purchased from various suppliers .

Synthesis Analysis

N-substituted ureas, such as N,N-Dimethylamidino Urea, can be synthesized by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another common method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .Molecular Structure Analysis

The molecular structure of N,N-Dimethylamidino Urea consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .Chemical Reactions Analysis

The synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The reaction between DMAB and urea is initiated by the protonation of the dimethylamino group that produces a charge deficiency in the carbonyl carbon, making it susceptible to a nucleophilic attack by part of the urea .Physical And Chemical Properties Analysis

N,N-Dimethylamidino Urea is a solid substance with a melting point of 136-139°C . It is slightly soluble in DMSO and methanol .科学研究应用

A. Formylation: DMAU can be used as a source of formyl groups in reactions, enabling the introduction of aldehyde functionalities into various compounds.

B. Carbonylation: DMAU participates in carbonylation reactions, facilitating the incorporation of carbonyl groups (such as ketones or esters) into organic molecules.

C. Amination and Amidation: DMAU is involved in amination and amidation processes, allowing the introduction of amino groups into substrates.

D. Thioamidation: Thioamidation reactions using DMAU lead to the formation of thioamides, which find applications in medicinal chemistry and materials science.

E. Cyanation: DMAU serves as a cyanating agent, enabling the introduction of cyano groups (CN) into organic molecules.

F. Cyclization: DMAU can participate in cyclization reactions, leading to the formation of heterocyclic compounds.

Other Potential Applications

DMAU’s push-pull nature and unique structure make it a promising scaffold for designing ligands with antitumor, anti-inflammatory, antibacterial, and anti-glycation properties . Additionally, transamination reactions involving DMAU contribute to the creation of multifunctional substrates in organic synthesis .

作用机制

Target of Action

N,N-Dimethylamidino Urea, also known as (E)-[amino(dimethylamino)methylidene]urea, is an intermediate in the electrochemical oxidation of Metformin . The primary target of this compound is the metabolic pathway of Metformin .

Mode of Action

The compound interacts with its target by participating in the electrochemical oxidation process of Metformin . This interaction results in changes in the metabolic pathway of Metformin .

Biochemical Pathways

属性

IUPAC Name |

(E)-[amino(dimethylamino)methylidene]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O/c1-8(2)3(5)7-4(6)9/h1-2H3,(H4,5,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEBBXWIHQNXLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C(=N/C(=O)N)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylamidino Urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)